7-Methyl-1-thia-4-azaspiro[4.4]nonane
Description
Properties
Molecular Formula |
C8H15NS |
|---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
8-methyl-1-thia-4-azaspiro[4.4]nonane |
InChI |
InChI=1S/C8H15NS/c1-7-2-3-8(6-7)9-4-5-10-8/h7,9H,2-6H2,1H3 |
InChI Key |
JNTNDRAGKGRIHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1)NCCS2 |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Thiazolidine Cyclization
This method adapts protocols for structurally related spirothiazolidines, leveraging condensation between cysteine derivatives and cyclic ketones:
- Starting materials :
- L-cysteine methyl ester hydrochloride
- Cyclopentanone (or analogous cyclic ketone)
- Acyl chloride (e.g., dichloroacetyl chloride)
- Solvent : Toluene (optimal for yield)
- Base : Triethylamine (Et₃N)
- Temperature : 65°C (cyclization step)
- Reaction time : 6–8 hours
- Cyclopentanone reacts with L-cysteine methyl ester hydrochloride under nitrogen, forming the thiazolidine core.
- In situ acylation introduces the methyl group at position 7 via dichloroacetyl chloride.
- Purification via column chromatography yields the spirocyclic product.
- Toluene outperforms CH₂Cl₂, THF, and CHCl₃ in yield (72–85% vs. 50–65%).
- Elevated temperatures (65°C) enhance cyclization efficiency.
Radical Bicyclization Approach
Adapted from radical-mediated spirocyclization strategies for azaspiro systems:
| Parameter | Details |
|---|---|
| Catalyst | AIBN (azobisisobutyronitrile) |
| Radical initiator | Tributyltin hydride (Bu₃SnH) |
| Solvent | Benzene |
| Temperature | 80–100°C |
| Yield | 37–50% |
Mechanistic Insight
The reaction proceeds through a tin-mediated hydrogen-atom transfer (HAT), enabling selective formation of the spiro junction.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| One-Pot Cyclization | High atom economy; scalable | Requires stringent anhydrous conditions |
| Radical Bicyclization | Tolerates diverse substituents | Moderate yields; toxic reagents |
Structural Validation and Characterization
Post-synthesis analysis employs:
- NMR Spectroscopy : Distinct signals for spirocyclic protons (δ 3.2–4.1 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 159.072 (C₇H₁₃NOS).
- X-ray Crystallography : Confirms spiro geometry in related analogs.
Industrial-Scale Optimization
For bulk production:
- Continuous Flow Reactors : Improve heat/mass transfer, reducing side products.
- Catalyst Recycling : Zeolite-supported catalysts enhance cost efficiency.
Challenges and Research Gaps
- Regioselectivity : Control over methyl group positioning remains inconsistent.
- Green Chemistry : Limited data on solvent-free or biocatalytic routes.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-thia-4-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0°C to 25°C.
Reduction: Lithium aluminum hydride; reaction temperature-78°C to room temperature.
Substitution: Alkyl halides, acyl chlorides; reaction temperature0°C to 50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
7-Methyl-1-thia-4-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which 7-Methyl-1-thia-4-azaspiro[4.4]nonane exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s spirocyclic structure allows it to fit into unique binding pockets, enhancing its specificity and potency .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Heteroatom Effects: Sulfur (thia) and nitrogen (aza) atoms modulate electronic properties and hydrogen-bonding capacity. Sulfones (e.g., 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide) exhibit enhanced stability compared to thioethers .
Pharmacological Activity
Key Observations :
- Antimicrobial Activity: 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane derivatives show efficacy against both Gram-positive and Gram-negative pathogens, likely due to dual antioxidant and membrane-disruptive mechanisms .
Biological Activity
7-Methyl-1-thia-4-azaspiro[4.4]nonane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that includes a sulfur atom and a nitrogen atom, which contribute to its chemical reactivity and biological properties. The methyl substitution at the 7-position enhances lipophilicity, potentially improving cellular membrane permeability and interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : A thiol reacts with an aziridine derivative.
- Catalysts : Commonly sodium hydride or potassium tert-butoxide.
- Conditions : Reaction temperatures maintained between 0°C and 25°C for optimal yield.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Various derivatives of spirocyclic compounds have shown effectiveness against bacterial strains, suggesting that this compound may also possess similar properties. For instance, studies have demonstrated that modifications in the spirocyclic structure can enhance antimicrobial efficacy, making it a candidate for further exploration in drug development .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In particular, derivatives such as 6b and 7b have shown significant inhibition of the epidermal growth factor receptor (EGFR) with IC50 values of 84 nM and 78 nM, respectively. These compounds were also tested on the Panc-1 pancreatic cancer cell line, where they activated caspase-3, indicating induction of apoptosis. The highest active substance (7b) caused a notable increase in caspase-3 protein levels compared to controls .
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thus modulating enzymatic functions.
- Cellular Interaction : Its spirocyclic structure allows for fitting into unique binding pockets within proteins, enhancing specificity and potency against targets involved in cancer progression and microbial resistance .
Study on Anticancer Activity
In a study focusing on the anticancer potential of various spirocyclic compounds:
| Compound | IC50 (nM) | Caspase-3 Activation (pg/mL) |
|---|---|---|
| 6b | 84 | 487.50 ± 4 |
| 7b | 78 | 544.50 ± 5 |
| Control | - | 503.00 ± 4 |
This data illustrates the effectiveness of these compounds in inducing apoptosis in cancer cells, highlighting the therapeutic potential of spirocyclic structures in oncology .
Comparison with Related Compounds
When compared to similar compounds such as 1-thia-4-azaspiro[4.4]nonane hydrochloride , the unique methyl substitution in this compound is crucial for enhancing its biological activity, particularly regarding lipophilicity and cellular uptake capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
